2-(3,4-Difluorophenyl)-2-methyloxirane
Overview
Description
2-(3,4-Difluorophenyl)-2-methyloxirane is an organic compound that belongs to the class of epoxides It is characterized by the presence of a three-membered oxirane ring attached to a 3,4-difluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-2-methyloxirane typically involves the reaction of 3,4-difluorophenylacetic acid with oxalyl chloride in the presence of a catalyst such as N,N-dimethylformamide to form the corresponding acyl chloride. This intermediate is then reacted with a base, such as sodium hydroxide, to form the epoxide ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of biocatalytic methods, such as employing engineered ketoreductases, can provide an enantioselective synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)-2-methyloxirane can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Difluorophenyl)-2-methyloxirane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)-2-methyloxirane involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the inhibition of enzyme activity or the modification of genetic material, which underlies its potential biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Difluorophenyl)ethanol
- 2-(3,4-Difluorophenyl)acetaldehyde
- 2-(3,4-Difluorophenyl)acetic acid
Uniqueness
2-(3,4-Difluorophenyl)-2-methyloxirane is unique due to the presence of both the difluorophenyl group and the oxirane ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The difluorophenyl group enhances the compound’s stability and lipophilicity, while the oxirane ring provides a reactive site for various chemical transformations .
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-2-methyloxirane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-9(5-12-9)6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNYRUJMBJSIEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C2=CC(=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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